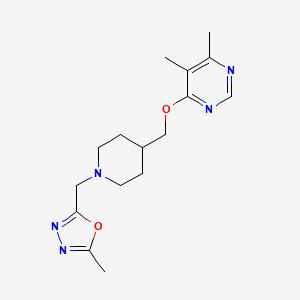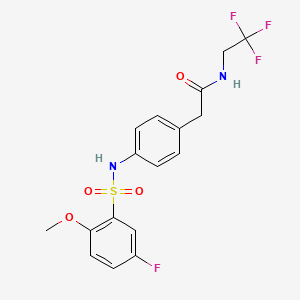![molecular formula C24H23N5O4 B2434999 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1105225-11-3](/img/structure/B2434999.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound This molecule's structure is characterized by multiple rings, including a cyclopropyl ring, a pyrazolopyridazin ring system, and phenyl and dimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions.
Formation of the pyrazolopyridazin core: : This might involve the condensation of hydrazine with a suitable diketone or dialdehyde, followed by cyclization to form the fused ring system.
Introduction of the cyclopropyl group: : The cyclopropyl group could be introduced via cyclopropanation reactions, possibly using reagents like diazomethane or similar.
Attachment of the phenyl group: : This could be achieved through Friedel-Crafts acylation or alkylation reactions.
Final acetamide formation: : The acetamide moiety might be formed by reacting an appropriate amine with an acyl chloride or anhydride.
Industrial Production Methods: For industrial production, the methods would scale up using batch or continuous flow reactions, with attention to optimizing yields and minimizing by-products. Catalysts and high-throughput techniques might be employed to increase efficiency and selectivity.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the methoxyphenyl moieties.
Reduction: : Reduction reactions could target the pyrazolopyridazin ring, modifying its oxidation state.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be applied, especially on the aromatic rings.
Oxidation: : Reagents like KMnO₄, CrO₃, or PCC.
Reduction: : Agents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: : Friedel-Crafts reagents, halogenation agents, and nucleophiles like amines or thiols.
Oxidation: : Could yield quinones or other oxidized derivatives.
Reduction: : May result in alcohols or amines.
Substitution: : Various substituted derivatives depending on the specific reagents and conditions.
科学的研究の応用
In Chemistry: This compound can serve as a building block in the synthesis of more complex molecules. It can also be a subject of study for reaction mechanisms and the development of new synthetic methodologies.
In Biology and Medicine: Due to its complex structure, it may have biological activity that could be exploited in drug discovery
In Industry: Its applications could extend to material science, where such compounds might be used in developing new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is dependent on its interaction with biological targets. It might interact with enzymes, receptors, or nucleic acids, causing alterations in biochemical pathways. The specific interactions would determine its efficacy and potential as a therapeutic agent.
類似化合物との比較
Similar Compounds:
1-phenyl-3-(4-(trifluoromethyl)phenyl)urea: : Another compound with diverse applications in medicinal chemistry.
4-cyclopropyl-2-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Shares structural similarities and potential biological activities.
N-(3,4-dimethoxyphenyl)-N-methylacetamide: : Another compound with similar functional groups.
Uniqueness: The uniqueness of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide lies in its combination of multiple ring systems and functional groups, providing a versatile platform for chemical modifications and potential biological activities. This complexity enables it to interact with multiple molecular targets, offering opportunities for diverse applications in scientific research and industry.
特性
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-32-19-11-10-16(12-20(19)33-2)26-21(30)14-28-24(31)23-18(22(27-28)15-8-9-15)13-25-29(23)17-6-4-3-5-7-17/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNMGQDWQBEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)


![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2434923.png)
![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)

![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)

![Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate](/img/structure/B2434933.png)
![3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434938.png)
![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)
